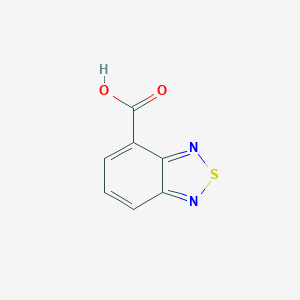

2,1,3-Benzothiadiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDGZMOKXTUMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383577 | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-57-5 | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,1,3-benzothiadiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The described protocol is a multi-step synthesis commencing with the formation of the benzothiadiazole core, followed by functional group manipulation to yield the target carboxylic acid. This document outlines detailed experimental procedures, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in laboratory implementation.

Synthesis Strategy

The selected synthetic strategy involves a two-step process starting from 3,4-diaminotoluene:

-

Cyclization: Formation of the 2,1,3-benzothiadiazole ring system through the reaction of 3,4-diaminotoluene with thionyl chloride to produce 4-methyl-2,1,3-benzothiadiazole.

-

Oxidation: Conversion of the methyl group at the 4-position to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate.

This approach is advantageous as it builds upon well-established methodologies for the synthesis of the benzothiadiazole core and the oxidation of benzylic methyl groups.

Experimental Protocols

Step 1: Synthesis of 4-methyl-2,1,3-benzothiadiazole

This procedure details the cyclization of 3,4-diaminotoluene with thionyl chloride to form the intermediate, 4-methyl-2,1,3-benzothiadiazole.

Materials:

-

3,4-Diaminotoluene

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 3,4-diaminotoluene in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or hexanes.

Quantitative Data for Step 1:

| Parameter | Value/Condition |

| Starting Material | 3,4-Diaminotoluene |

| Reagent | Thionyl Chloride |

| Solvent | Pyridine |

| Reaction Temperature | 0°C to reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | High |

Step 2: Synthesis of this compound

This protocol describes the oxidation of the methyl group of 4-methyl-2,1,3-benzothiadiazole to a carboxylic acid using potassium permanganate. This procedure is adapted from a known method for the oxidation of a methyl group on an aromatic ring system.

Materials:

-

4-methyl-2,1,3-benzothiadiazole

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Diethyl ether

-

Hexane

-

Sulfuric acid (H₂SO₄, concentrated)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole in a mixture of pyridine and water with magnetic stirring.

-

Heat the mixture to approximately 85°C.

-

Slowly add potassium permanganate to the heated solution in portions over a period of 30-60 minutes.

-

Maintain the reaction mixture at 85°C for 6-8 hours with vigorous stirring. Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and a mixture of diethyl ether and hexane.

-

Filter the mixture to remove the manganese dioxide precipitate. The filter cake can be washed with a 10% aqueous pyridine solution.

-

Separate the aqueous phase from the filtrate.

-

Carefully acidify the aqueous phase with concentrated sulfuric acid to a pH of 2-3. This should be done in an ice bath as the neutralization is exothermic.

-

The product, this compound, will precipitate out of the acidic solution as a solid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 2:

| Parameter | Value/Condition |

| Starting Material | 4-methyl-2,1,3-benzothiadiazole |

| Reagent | Potassium Permanganate |

| Solvent | Pyridine/Water |

| Reaction Temperature | 85°C |

| Reaction Time | 6-8 hours |

| Typical Yield | Moderate |

Mandatory Visualizations

The following diagrams illustrate the key workflows and transformations described in this guide.

Caption: Overall synthetic workflow for this compound.

Caption: Cyclization step to form the benzothiadiazole ring.

Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,1,3-Benzothiadiazole-4-carboxylic acid. 2,1,3-Benzothiadiazole and its derivatives are a significant class of bicyclic heteroaromatic compounds, increasingly utilized in materials science and medicinal chemistry due to their unique electronic and photophysical characteristics.[1] The inherent electron-withdrawing nature of the thiadiazole ring fused to a benzene ring often imparts intramolecular charge transfer (ICT) characteristics, leading to desirable properties such as large Stokes shifts and solvatochromism.[1] The strategic placement of a carboxylic acid group at the 4-position not only influences the molecule's spectroscopic signature but also provides a crucial functional handle for further chemical modifications, such as esterification or amidation. This allows for the fine-tuning of its properties and its integration into more complex molecular systems.[1] This document details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Absorption, and Fluorescence Spectroscopy. Detailed experimental protocols for acquiring this data are also provided, along with a plausible synthetic route for the compound.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₇H₄N₂O₂S Molecular Weight: 180.18 g/mol CAS Number: 3529-57-5

Spectroscopic Data

While extensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature, this section summarizes the expected spectroscopic characteristics based on the known properties of the benzothiadiazole core, the carboxylic acid functional group, and data from closely related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The chemical shifts provide insight into the electronic environment of the carbon and hydrogen atoms.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | DMSO-d₆ | > 10 (broad s, 1H) | Carboxylic acid proton, highly deshielded, subject to hydrogen bonding. |

| 7.5 - 8.5 (m, 3H) | Aromatic protons on the benzothiadiazole ring system. | ||

| ¹³C | DMSO-d₆ | ~165 - 185 | Carboxylic acid carbonyl carbon. |

| ~110 - 155 | Aromatic carbons of the benzothiadiazole core. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the vibrational modes of the carboxylic acid and the benzothiadiazole core.[1]

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium |

| ~1300 | C-O stretch | Carboxylic Acid | Medium |

| ~1200 | C-N stretch | Thiadiazole Ring | Medium |

| 700-900 | C-H bend | Aromatic (out-of-plane) | Medium-Strong |

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of this compound are of significant interest for applications in fluorescent probes and materials science. The compound is expected to exhibit absorption in the UV-A to the visible region and emit fluorescence with a notable Stokes shift, characteristic of molecules with intramolecular charge transfer (ICT) character.

Table 3: Photophysical Properties of Representative 2,1,3-Benzothiadiazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Hexane | 435 | 526 | 4559 | - |

| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Acetonitrile | 468 | 632 | 7448 | - |

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | Chloroform | 472 | 601 | - | - |

Data for related derivatives are presented to illustrate the typical photophysical behavior of this class of compounds. The exact absorption and emission maxima for this compound will be solvent-dependent (solvatochromism).

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol (Proposed)

A plausible synthesis of this compound involves the cyclization of 2,3-diaminobenzoic acid with a sulfur-containing reagent like thionyl chloride (SOCl₂) or N-sulfinylaniline.

Materials:

-

2,3-Diaminobenzoic acid

-

Thionyl chloride (SOCl₂) or N-sulfinylaniline

-

Anhydrous pyridine

-

Anhydrous toluene or dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-diaminobenzoic acid in anhydrous toluene.

-

Addition of Base: Add anhydrous pyridine to the solution and stir the mixture at room temperature for 10 minutes.

-

Addition of Cyclizing Agent: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and may evolve HCl gas.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous mixture with 1 M HCl to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and then redissolve in a saturated sodium bicarbonate solution. Re-precipitate the product by adding 1 M HCl. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆) (0.5-0.7 mL)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean NMR tube.[1] Ensure complete dissolution, using sonication if necessary.

-

Instrument Setup: Insert the tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field for homogeneity.[1]

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[1]

-

Data Processing: Process the FID data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

FTIR Spectroscopy

Objective: To identify the functional groups in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound to a fine powder in an agate mortar. Add 100-200 mg of dry KBr and mix thoroughly until a homogeneous mixture is obtained.[1]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum.

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties and investigate solvatochromic effects.

Materials:

-

This compound

-

Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMF or DMSO) at a concentration of approximately 1 mM. Prepare a series of dilute solutions (e.g., 10 µM) in the different solvents of interest by serial dilution.[1]

-

UV-Vis Absorption Measurement: Record the absorption spectrum of each solution from approximately 300 nm to 600 nm, using the respective pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).[1]

-

Fluorescence Emission Measurement: Excite each sample at its λ_abs. Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm). Determine the wavelength of maximum emission (λ_em).[1]

-

Data Analysis: Calculate the Stokes shift (the difference between λ_em and λ_abs). Plot the absorption and emission maxima against solvent polarity parameters to analyze solvatochromic behavior.

Experimental Workflows and Signaling Pathways

Visual representations of experimental logic and potential applications can aid in understanding the utility of this compound.

References

2,1,3-Benzothiadiazole-4-carboxylic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2,1,3-Benzothiadiazole-4-carboxylic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a benzene ring fused to a thiadiazole ring, with a carboxylic acid substituent at the 4-position. This unique arrangement of aromatic and heterocyclic moieties imparts distinct electronic and photophysical properties to the molecule.

Chemical Structure:

Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 3529-57-5[1]

-

Molecular Formula: C₇H₄N₂O₂S[1]

-

SMILES: O=C(O)c1cccc2nsnc12[3]

-

InChI Key: ZGDGZMOKXTUMEV-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Solid | [3] |

| Melting Point | 145.5 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO | [4] |

| pKa | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from related syntheses)

This protocol is a general guideline and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminobenzoic acid in a suitable anhydrous solvent such as toluene or pyridine.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Properties

The spectroscopic characteristics of this compound are essential for its identification and characterization.

| Spectroscopy | Expected Features | Reference |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. A broad singlet for the carboxylic acid proton at δ > 10 ppm (in DMSO-d₆). | [4] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxylic acid carbonyl carbon. | [4] |

| IR | Characteristic vibrational bands for the C=O of the carboxylic acid, O-H stretching, and the aromatic C-H and C=C bonds. | [4] |

| UV-Vis | Absorption maximum (λabs) is expected in the UV-Vis region, characteristic of the benzothiadiazole chromophore. | [4] |

| Fluorescence | The benzothiadiazole core is known to be fluorescent, and the compound is expected to exhibit emission in the visible region. | [4] |

Potential Applications and Biological Significance

The 2,1,3-benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific studies on the 4-carboxylic acid derivative are limited, the broader class of compounds has shown promise in several therapeutic areas.

Anticancer Activity and Signaling Pathways

Several benzothiadiazole and benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

One of the prominent pathways targeted by benzothiazole derivatives is the PI3K/AKT signaling pathway . Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Caption: Representative PI3K/AKT signaling pathway targeted by benzothiadiazole derivatives.

Furthermore, derivatives of the related benzothiazole scaffold have been designed as potent inhibitors of the STAT3 signaling pathway , which is a critical mediator of oncogenic signaling.[6] Inhibition of STAT3 phosphorylation can suppress the expression of downstream genes involved in cell survival and proliferation.

Other Potential Applications

-

Fluorescent Probes: The inherent fluorescence of the benzothiadiazole core makes it a valuable component in the design of fluorescent sensors for detecting metal ions and other biologically relevant molecules.[7]

-

Materials Science: 2,1,3-Benzothiadiazole derivatives are utilized in the development of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, due to their favorable electronic and photophysical properties.[5]

Safety and Handling

Based on the safety data for related compounds, this compound should be handled with care. It is classified as an acute toxicant (oral) and can cause serious eye damage.[3] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. Its unique chemical structure and properties make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology, and for the design of advanced functional materials. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 3529-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,1,3-Benzothiadiazole-4-carboxylic acid in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes known qualitative solubility information, detailed experimental protocols for quantitative solubility determination, and a logical workflow to guide these experiments. This guide is intended to be a valuable resource for scientists working with this compound in various research and development applications, particularly in drug discovery and materials science.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds utilized in the development of pharmaceuticals and functional organic materials. The inclusion of a carboxylic acid moiety at the 4-position of the benzothiadiazole core, as in this compound, is expected to significantly influence its physicochemical properties, most notably its solubility. The carboxylic acid group provides a site for hydrogen bonding and potential deprotonation, enhancing its solubility in polar solvents. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening.

Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents is not widely reported. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred.

Qualitative Solubility:

-

High Solubility: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where it can engage in strong hydrogen bonding interactions. For instance, DMSO-d₆ is commonly used as a solvent for NMR analysis of this compound, indicating good solubility.[1]

-

Moderate to Good Solubility: Polar protic solvents like methanol, ethanol, and other short-chain alcohols are likely to be effective solvents due to their ability to act as both hydrogen bond donors and acceptors.

-

Lower Solubility: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this compound due to the significant polarity imparted by the carboxylic acid and the benzothiadiazole ring system.

Table 1: Quantitative Solubility of this compound in Selected Organic Solvents

The following table is provided as a template for researchers to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common and effective methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Equilibrium Solubility)

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid temperature changes that could affect solubility, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature below the decomposition point of the compound, or in a vacuum desiccator, to slowly evaporate the solvent until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of dried solute (g)) / (Volume of solvent aliquot (L))

UV-Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution and determining the concentration from a calibration curve.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at the desired temperature.

-

Sample Preparation for Measurement:

-

Withdraw an aliquot of the saturated supernatant and filter it as described in the Gravimetric Method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (mol/L) = (Concentration of diluted sample (mol/L)) x (Dilution factor)

Solubility (g/L) = Solubility (mol/L) x Molar mass of the compound ( g/mol )

-

Experimental Workflow and Logical Relationships

The determination of solubility follows a logical progression of steps, from initial qualitative assessment to precise quantitative measurement. The following diagram illustrates a typical experimental workflow.

Figure 1: General experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural features suggest a favorable solubility profile in polar organic solvents. This technical guide provides researchers with the necessary background, detailed experimental protocols, and a logical workflow to accurately determine the solubility of this compound in solvents relevant to their work. The generation of such data will be invaluable for the broader scientific community, facilitating the continued development and application of 2,1,3-Benzothiadiazole-based compounds in medicine and materials science.

References

A Technical Guide to the Crystal Structure of 2,1,3-Benzothiadiazole Derivatives: A Comparative Analysis for 2,1,3-Benzothiadiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives represent a significant class of heterocyclic compounds, widely recognized for their utility as versatile building blocks in the fields of medicinal chemistry, materials science, and organic electronics. The fused aromatic system, comprising a benzene ring and a thiadiazole ring, imparts unique electronic and photophysical properties. The functionalization of the benzothiadiazole core, particularly at the 4-position, allows for the fine-tuning of these properties and the introduction of specific intermolecular interactions that govern the solid-state architecture.

While the specific single-crystal X-ray structure of 2,1,3-Benzothiadiazole-4-carboxylic acid is not publicly available in crystallographic databases as of this writing, a comprehensive understanding of its probable solid-state behavior can be extrapolated from a comparative analysis of the crystal structures of the parent 2,1,3-benzothiadiazole and its 4-amino and 4-nitro derivatives. This technical guide provides a detailed overview of the crystallographic features of these foundational molecules, offering critical insights into the supramolecular chemistry, polymorphism, and solid-state properties that can be anticipated for this compound.

Experimental Protocols

The determination of a crystal structure is a systematic process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in data collection and analysis using single-crystal X-ray diffraction.

Synthesis of 4-Substituted-2,1,3-benzothiadiazoles

The synthesis of the 2,1,3-benzothiadiazole core is typically achieved through the cyclization of an appropriate ortho-phenylenediamine derivative with a sulfur-containing reagent.[1]

-

General Synthesis of the 2,1,3-Benzothiadiazole Core:

-

An ortho-phenylenediamine is dissolved in an anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser.[2]

-

A base, commonly anhydrous pyridine or triethylamine, is added to the solution.[2]

-

Thionyl chloride (SOCl₂) is added dropwise to the stirred solution, often at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction.[2]

-

The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction is worked up by extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the 2,1,3-benzothiadiazole derivative.[2]

-

-

Functionalization at the 4-position:

-

Nitration: The parent 2,1,3-benzothiadiazole can be nitrated to yield 4-nitro-2,1,3-benzothiadiazole.[3]

-

Reduction: The 4-nitro derivative can be subsequently reduced to afford 4-amino-2,1,3-benzothiadiazole.[3]

-

Carboxylation: While specific routes to this compound are less commonly detailed, general methods for the carboxylation of aromatic rings, potentially involving organometallic intermediates, could be employed.

-

Single-Crystal X-ray Diffraction Methodology

The following is a generalized protocol for the determination of a molecular crystal structure.[4][5]

-

Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. A common method is the slow evaporation of a saturated solution of the purified compound in a suitable organic solvent (e.g., ethanol, methanol, dichloromethane, or hexane).[3] The choice of solvent can be critical and may influence the resulting crystal polymorph.[3]

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[5][6]

-

The crystal is placed in an intense, monochromatic X-ray beam.[4]

-

The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by a detector as a function of the crystal's orientation.[4][6]

-

-

Structure Solution and Refinement:

-

The positions and intensities of the reflections in the diffraction pattern are used to determine the unit cell parameters and the space group of the crystal.[4]

-

The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[6]

-

An initial molecular model is built into the electron density map.

-

The model is then refined by least-squares methods against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final crystal structure.[4]

-

Data Presentation: A Comparative Crystallographic Analysis

The following tables summarize the key crystallographic data for 2,1,3-benzothiadiazole and its 4-amino and 4-nitro derivatives, providing a basis for understanding the influence of the substituent at the 4-position on the crystal packing.

Table 1: Crystallographic Data for 2,1,3-Benzothiadiazole and its Derivatives [3][7]

| Parameter | 2,1,3-Benzothiadiazole | 4-Amino-2,1,3-benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole |

| Formula | C₆H₄N₂S | C₆H₅N₃S | C₆H₃N₃O₂S |

| Molar Mass (g·mol⁻¹) | 136.17 | 151.19 | 181.17 |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pnma | P2₁/c | P2₁/c |

| a (Å) | 11.23 | 8.52 | 4.6171 |

| b (Å) | 12.87 | 6.83 | 9.9885 |

| c (Å) | 3.84 | 12.01 | 14.8728 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 105.2 | 98.403 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 555 | 674 | 678.9 |

| Z | 4 | 4 | 4 |

| Temperature (K) | 293 | 293 | Not specified |

Table 2: Selected Intermolecular Interactions

| Compound | Key Intermolecular Interactions |

| 2,1,3-Benzothiadiazole | Primarily van der Waals forces and potential weak C-H···N interactions. |

| 4-Amino-2,1,3-benzothiadiazole | Strong N-H···N hydrogen bonds, leading to the formation of chains or layers. |

| 4-Nitro-2,1,3-benzothiadiazole | C-H···O interactions involving the nitro group and potential π-π stacking. |

| This compound (Predicted) | Strong O-H···O hydrogen bonds forming classic carboxylic acid dimers (R²₂(8) motif). Potential for C-H···O and C-H···N interactions. |

Visualizations

Experimental and Analytical Workflow

The process of determining a crystal structure follows a logical progression from synthesis to the final refined structure.

Predicted Hydrogen Bonding in this compound

Based on the known behavior of carboxylic acids in the solid state, a dimeric structure formed through strong O-H···O hydrogen bonds is the most probable supramolecular synthon.[8][9]

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. fiveable.me [fiveable.me]

- 7. 4-Nitro-2,1,3-benzothiadiazole | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Photophysical Characteristics of 2,1,3-Benzothiadiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced functional materials due to its unique electronic and photophysical properties. As a bicyclic heteroaromatic system, the fusion of an electron-deficient thiadiazole ring with a benzene ring imparts significant intramolecular charge transfer (ICT) characteristics. This often results in compounds with desirable traits such as large Stokes shifts and pronounced solvatochromism. The introduction of a carboxylic acid moiety at the 4-position, yielding 2,1,3-Benzothiadiazole-4-carboxylic acid, further enhances its utility by providing a versatile handle for chemical modifications, such as esterification or amidation. This allows for the fine-tuning of its photophysical properties and its incorporation into more complex molecular architectures for applications in medicinal chemistry, materials science, and as fluorescent probes.

This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its synthesis, spectroscopic behavior, and potential applications. It is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel fluorophores and pharmacologically active agents.

Synthesis

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established methods for analogous benzothiadiazole derivatives. The most common approach involves the cyclization of an ortho-phenylenediamine derivative with a thionylating agent. In this case, the likely precursor is 3,4-diaminobenzoic acid.

A probable synthesis pathway involves the reaction of 3,4-diaminobenzoic acid with thionyl chloride (SOCl₂) in the presence of a base such as pyridine, which acts as a solvent and an acid scavenger. The reaction likely proceeds through the formation of a sulfinamide intermediate, followed by cyclization to form the thiadiazole ring.

It is worth noting that the synthesis of 3,4-diaminobenzoic acid itself can be achieved from 4-aminobenzoic acid through a multi-step process involving acetylation, nitration, hydrolysis, and subsequent reduction.

Photophysical Characteristics

The photophysical properties of this compound are dominated by its intramolecular charge transfer character, which is highly sensitive to the surrounding environment. This leads to interesting solvatochromic effects, where the absorption and emission wavelengths shift with the polarity of the solvent.

Absorption and Emission Spectra

In various solvents, this compound exhibits broad absorption bands in the UV-visible region. The emission spectra typically show a single fluorescence band with a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This large Stokes shift is a hallmark of molecules with significant ICT character.

Solvatochromism

The photophysical properties of this compound are expected to be highly dependent on solvent polarity. In more polar solvents, a bathochromic (red) shift in the emission maximum is anticipated. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Quantitative Photophysical Data

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Dichloromethane | 8.93 | ~380-400 | ~500-530 | ~5800-6200 | - | - |

| Tetrahydrofuran | 7.52 | ~380-400 | ~510-540 | ~5900-6300 | - | - |

| Acetonitrile | 37.5 | ~380-400 | ~520-550 | ~6000-6400 | - | - |

| Dimethylformamide | 36.7 | ~380-400 | ~530-560 | ~6100-6500 | ~0.1-0.2 | - |

| Dimethyl Sulfoxide | 46.7 | ~380-400 | ~540-570 | ~6200-6600 | - | - |

Note: The values presented are estimations based on the known behavior of similar benzothiadiazole derivatives and limited available data. Actual experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis and photophysical characterization of this compound.

Synthesis of this compound (Inferred Protocol)

Materials:

-

3,4-Diaminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous toluene

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-diaminobenzoic acid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane and water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and Stokes shift in various solvents.

Materials:

-

This compound

-

A range of spectroscopic grade solvents of varying polarity (e.g., Dichloromethane, THF, Acetonitrile, DMF, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMF) at a concentration of approximately 1 mM.

-

Prepare a series of dilute solutions (e.g., 1-10 µM) in the different solvents of interest by serial dilution from the stock solution. The final absorbance at the λ_max should ideally be below 0.1 for fluorescence measurements to avoid inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum of each solution from approximately 250 nm to 600 nm using the respective pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Measurement:

-

Excite each sample at its λ_abs.

-

Record the fluorescence emission spectrum.

-

Determine the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹).

-

Plot the absorption and emission maxima as a function of solvent polarity parameters (e.g., Lippert-Mataga plots) to analyze the solvatochromic effects.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.

Materials:

-

Sample solution of this compound

-

Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of solutions of both the sample and the standard of different concentrations, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1).

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the fluorescence emission curves.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Materials:

-

Sample solution of this compound

-

TCSPC instrument with a pulsed laser source and a sensitive detector

Procedure:

-

Prepare a dilute solution of the sample in the solvent of interest.

-

Excite the sample with the pulsed laser at a wavelength where the sample absorbs.

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon.

-

This process is repeated many times to build up a histogram of photon arrival times.

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Signaling Pathways and Experimental Workflows

The versatile structure of this compound allows for its application in various sensing and signaling contexts. The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows.

Caption: Spectroscopic Characterization Workflow.

Caption: Hypothesized Metal Ion Detection Pathway.

Caption: Fluorescent Probe Validation Workflow.

Conclusion

This compound represents a highly versatile and promising molecular scaffold for the development of novel fluorescent materials and probes. Its inherent intramolecular charge transfer characteristics, coupled with the potential for straightforward functionalization via the carboxylic acid group, make it an attractive target for further research. A thorough understanding of its photophysical properties, including its solvatochromic behavior, quantum yield, and fluorescence lifetime, is crucial for its effective application. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of this intriguing molecule. Further studies to fully elucidate its photophysical parameters in a comprehensive range of environments will undoubtedly pave the way for its use in a wide array of advanced applications.

An In-depth Technical Guide to 2,1,3-Benzothiadiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-4-carboxylic acid (CAS Number: 3529-57-5), a heterocyclic compound of significant interest in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a representative synthesis protocol, and explores its applications, with a particular focus on its role as a fluorescent sensor. Experimental protocols for its characterization and use are also presented.

Core Compound Information

This compound is a bicyclic heteroaromatic compound. The fusion of the electron-withdrawing thiadiazole ring with a benzene ring, functionalized with a carboxylic acid group, imparts unique photophysical properties and provides a versatile scaffold for further chemical modification.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3529-57-5 | [1] |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid (form) | |

| SMILES | O=C(O)c1cccc2nsnc12 | |

| InChI Key | ZGDGZMOKXTUMEV-UHFFFAOYSA-N |

Commercial Suppliers

This compound is available from a variety of chemical suppliers catering to research and development needs.

| Supplier | Purity/Grades Offered |

| Matrix Fine Chemicals | Inquiry for details |

| Bide Pharmatech Ltd. | Inquiry for details |

| Accela ChemBio Co.,Ltd. | Inquiry for details |

| Amerigo Scientific | 95% |

| Thermo Scientific | 97% |

| Sigma-Aldrich | AldrichCPR |

Synthesis and Characterization

While numerous methods exist for the synthesis of benzothiadiazole derivatives, a common route to this compound involves the cyclization of a substituted o-phenylenediamine precursor.

Representative Synthesis Protocol

A plausible synthetic route involves the reaction of 2,3-diaminobenzoic acid with a sulfur-containing reagent such as thionyl chloride.

Reaction Scheme:

References

Theoretical Insights into the Electronic Structure of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 2,1,3-benzothiadiazole derivatives, with a specific focus on inferring the properties of 2,1,3-Benzothiadiazole-4-carboxylic acid. While direct computational studies on this specific molecule are limited in publicly available literature, a wealth of data on structurally similar compounds allows for a robust understanding of its potential electronic characteristics. This document synthesizes findings from related research to serve as a valuable resource for the rational design and development of novel materials and therapeutics based on the 2,1,3-benzothiadiazole scaffold.

Introduction to 2,1,3-Benzothiadiazole and its Derivatives

The 2,1,3-benzothiadiazole (BTD) core is a highly significant heterocyclic scaffold in the fields of materials science and medicinal chemistry. Its unique electronic properties, characterized by an electron-deficient thiadiazole ring fused to a benzene ring, make it an excellent building block for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent chemosensors.[1] The introduction of a carboxylic acid group at the 4-position, yielding this compound, provides a versatile handle for further chemical modifications and is anticipated to modulate the electronic properties of the core structure, making it a molecule of significant interest.

Computational Protocols for Electronic Structure Analysis

The theoretical investigation of the electronic structure of 2,1,3-benzothiadiazole derivatives predominantly relies on Density Functional Theory (DFT). The following protocol outlines a typical computational workflow for such studies, compiled from methodologies reported for closely related compounds.[2]

Objective: To determine the ground-state electronic properties, including molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and the resulting energy gap.

Materials and Software:

-

A high-performance computing cluster.

-

Quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

Molecular visualization software (e.g., GaussView, Avogadro, etc.).

Methodology:

-

Molecular Geometry Optimization:

-

The initial structure of the molecule is built using a molecular editor.

-

The geometry is then optimized to find the lowest energy conformation. A commonly used level of theory for this step is DFT with the B3LYP functional and a basis set such as 6-31++G**.[2]

-

Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.

-

This calculation yields key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

-

Analysis of Molecular Orbitals and Electrostatic Potential:

-

The spatial distribution of the HOMO and LUMO is visualized to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for intermolecular interactions.[2]

-

Data Presentation: Electronic Properties of 2,1,3-Benzothiadiazole Derivatives

Due to the limited availability of direct computational data for this compound, this section presents data for a selection of its derivatives to provide a comparative analysis of their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | -5.12 | -2.84 | 2.28 | Not Specified in Source |

| 4,7-bis(2,2'-bithienyl-5-yl)-2,1,3-benzothiadiazole | -5.24 | -2.96 | 2.28 | Not Specified in Source |

| 4-(5-methylthiophen-2-yl)-2,1,3-benzothiadiazole-7-carboxylic acid | -5.60 | -3.59 | 2.01 | B3LYP/cc-pVDZ |

| 7-(4-carboxynaphthalen-1-yl)-2,1,3-benzothiadiazole-4-carboxylic acid based MOF (UiO-67-PE/NB) | -1.20 (CB) | 1.48 (VB) | 2.68 | Not Specified in Source[1] |

Note: The values for the Metal-Organic Framework (MOF) represent the conduction band (CB) and valence band (VB) energies, which are analogous to the LUMO and HOMO levels in a molecule.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the theoretical study of 2,1,3-benzothiadiazole derivatives.

Conclusion

While a dedicated theoretical investigation of the electronic structure of this compound is yet to be reported, the analysis of its derivatives provides valuable insights. The 2,1,3-benzothiadiazole core consistently demonstrates a low-lying LUMO, characteristic of its electron-accepting nature. The introduction of a carboxylic acid group at the 4-position is expected to further influence the electronic landscape, potentially lowering both the HOMO and LUMO energy levels due to its electron-withdrawing character.

The computational protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists working on the design and synthesis of novel 2,1,3-benzothiadiazole-based materials. Future theoretical studies focusing specifically on this compound are warranted to precisely quantify its electronic properties and unlock its full potential in various scientific and technological domains.

References

Methodological & Application

Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of novel organic materials for photovoltaic applications. Its inherent electronic properties allow for the synthesis of low bandgap polymers and small molecules with tunable energy levels, making it a versatile component for organic solar cells (OSCs) and perovskite solar cells (PSCs). This document provides detailed application notes and protocols for the utilization of a specific derivative, 2,1,3-Benzothiadiazole-4-carboxylic acid , in the field of organic photovoltaics.

While direct incorporation of this compound as the primary active material in highly efficient organic solar cells is not widely documented, its carboxylic acid functionality makes it an excellent candidate for two primary applications:

-

A Versatile Precursor for Advanced Materials: The carboxylic acid group can be readily modified to synthesize a wide range of more complex BTD-based derivatives, including polymers and small molecules for use as electron donors, acceptors, or hole transport materials.

-

An Interfacial Modifier: The carboxylic acid can act as an anchoring group to modify the surface of metal oxide interlayers (e.g., TiO₂, ZnO) in inverted organic solar cells or as a component in dye-sensitized solar cells (DSSCs). This can improve the interfacial energetics and morphology, leading to enhanced device performance and stability.

These notes will provide protocols and data relevant to both of these applications, drawing from the broader knowledge base of BTD derivatives in organic solar cells.

Data Presentation

The following tables summarize the performance of various organic solar cells employing different 2,1,3-Benzothiadiazole derivatives. This data provides a benchmark for the expected performance when designing materials derived from this compound.

Table 1: Performance of Organic Solar Cells with BTD-based Polymer Donors

| Polymer Donor | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PBDT-DTTBT[1] | PC₇₁BM | Conventional | 0.80 | 12.72 | 60.97 | 6.19 |

| PDTBDT-6F-FBTs[2] | PC₇₁BM | Bulk Heterojunction | - | - | - | 5.28 |

| P1 (BTZI-TRTOR)[3] | PC₇₁BM | Bulk Heterojunction | 0.69 | - | - | 4.15 |

Table 2: Performance of Organic Solar Cells with BTD-based Small Molecule Acceptors

| Donor | Acceptor | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| P3HT | PI-BT[4] | Bulk Heterojunction | 0.96 | - | - | 2.54 |

Table 3: Performance of Dye-Sensitized Solar Cells with BTD-based Dyes

| Dye | Electrolyte | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | BTD-based Dyes (co-sensitized)[5] | Iodine-based liquid | - | - | - | 10.9 | | D2[6] | - | 683 | 15.51 | 72.5 | 7.7 |

Experimental Protocols

Protocol 1: Synthesis of a BTD-based Conjugated Polymer via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a conjugated polymer using a derivative of this compound. The carboxylic acid group would first need to be converted to a more suitable functional group for polymerization (e.g., an ester for solubility, followed by conversion to a boronic ester or a halide).

Materials:

-

Dibromo-BTD derivative (synthesized from this compound)

-

Co-monomer with boronic acid or ester groups

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Degassed solvents (e.g., Toluene, DMF)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: Synthesize the di-halogenated BTD monomer from this compound and the corresponding diboronic ester co-monomer following established literature procedures. Ensure high purity of all monomers.

-

Polymerization Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the dibromo-BTD monomer (1.0 eq), the diboronic ester co-monomer (1.0 eq), the palladium catalyst (2-5 mol%), and the base (3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/DMF 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Polymerization Reaction: Heat the reaction mixture to reflux (e.g., 90-110 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing by GPC.

-

Polymer Purification:

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Filter the crude polymer and purify by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

-

Extract the polymer with a good solvent (e.g., chloroform or chlorobenzene).

-

Concentrate the polymer solution and re-precipitate into methanol.

-

Collect the purified polymer by filtration and dry under vacuum.

-

-

Characterization: Characterize the final polymer for its molecular weight (Mn and PDI) by GPC, thermal stability by TGA, and optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry.

Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a standard bulk heterojunction organic solar cell using a BTD-based polymer as the electron donor.

Materials:

-

ITO-coated glass substrates

-

PEDOT:PSS solution

-

BTD-based polymer donor

-

Fullerene or non-fullerene acceptor (e.g., PC₇₁BM)

-

Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene)

-

Electron transport layer material (e.g., Ca, LiF)

-

Top electrode material (e.g., Al)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds. Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

-

Active Layer Deposition:

-

Prepare a blend solution of the BTD-based polymer and the acceptor in a suitable solvent at a specific donor:acceptor weight ratio (e.g., 1:1.2). The total concentration is typically 10-25 mg/mL.

-

Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C).

-

Filter the blend solution through a 0.45 µm PTFE syringe filter.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000-3000 rpm for 30-60 seconds.

-

Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 5-15 minutes) to optimize the morphology.

-

-

Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of Ca (~20-30 nm) or LiF (~0.5-1 nm) followed by a thicker layer of Al (~80-100 nm) as the top electrode.

-

Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²).

Protocol 3: Surface Modification of Metal Oxide Layer with this compound

This protocol outlines the use of this compound to form a self-assembled monolayer (SAM) on a metal oxide surface in an inverted solar cell architecture.

Materials:

-

Substrate with a deposited metal oxide layer (e.g., ZnO on ITO)

-

This compound

-

Solvent for SAM solution (e.g., ethanol, THF)

Procedure:

-

Prepare SAM Solution: Prepare a dilute solution of this compound (e.g., 1-5 mM) in a suitable solvent or solvent mixture (e.g., ethanol/THF).

-

Surface Treatment: Immerse the substrate with the metal oxide layer into the SAM solution for a specific duration (e.g., 30 minutes to 12 hours) at room temperature.

-

Rinsing: After immersion, rinse the substrate with the pure solvent to remove any physisorbed molecules.

-

Drying: Dry the substrate with a stream of nitrogen.

-

Further Device Fabrication: Proceed with the deposition of the active layer and subsequent layers as described in Protocol 2 (with an inverted architecture).

Visualizations

References

- 1. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,1,3-Benzothiadiazole-4-carboxylic acid as a Building Block for Conductive Polymers

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The 2,1,3-benzothiadiazole (BT) moiety is a cornerstone in the development of advanced organic electronic materials. Its strong electron-withdrawing nature makes it an exceptional acceptor unit for creating donor-acceptor (D-A) type conjugated polymers.[1][2][3] This D-A architecture is critical for tuning the optoelectronic properties of polymers, leading to materials with low bandgaps, strong light absorption, and improved charge carrier mobilities.[1][4] Consequently, BT-based polymers are extensively utilized in a variety of optoelectronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][5]

The introduction of a carboxylic acid group at the 4-position of the BT ring, yielding 2,1,3-Benzothiadiazole-4-carboxylic acid, offers a versatile handle for further chemical modification. While the core BT unit dictates the fundamental electronic properties, the carboxylic acid group can be used to:

-

Enhance Solubility: The polar carboxylic acid group can improve the solubility of the monomer and the resulting polymer in common organic solvents, which is crucial for solution-based processing and device fabrication.

-

Post-Polymerization Modification: It serves as a reactive site for attaching various functional side chains. This can be used to fine-tune properties such as morphology, self-assembly, and biocompatibility for sensing or biomedical applications.

-

Interfacial Engineering: The carboxylic acid can act as an anchoring group to metal oxide surfaces (e.g., TiO₂, ZnO), improving the interfacial contact and charge transfer efficiency in devices like solar cells.

-

Alternative Polymerization Routes: While Stille and Suzuki couplings are common for building the polymer backbone through C-C bond formation, the carboxylic acid group could potentially participate in condensation polymerization to form polyesters or polyamides, integrating the BT unit into different polymer architectures.

The most common synthetic strategy involves incorporating the BT unit via cross-coupling reactions, typically using a di-halogenated BT derivative (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) as the starting material.[1]

Data Presentation: Properties of Benzothiadiazole-Based Polymers

Table 1: Electrochemical and Optical Properties of Selected BT-Containing Polymers

| Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | Reference |

| Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) | - | - | 1.1 | 1.5 | [6] |

| Poly(DEHT-V-BTD) | -5.3 | -3.6 | 1.7 | 1.8 | [7] |

| BTZI-TRTOR (P1) | -5.01 | -3.96 | - | 1.13 | [8] |

| BTZI-BTOR (P2) | -5.20 | -4.28 | - | 1.05 | [8] |

| BTZI-BTzOR (P3) | -5.12 | -4.28 | - | 0.92 | [8] |

| PCDTBT | -5.50 | -3.60 | - | 1.88 | [9] |

| PBBT6-DPP | -4.55 | -3.90 | - | 0.65 | [9] |

| Thieno[3,2-b]thiophene-BT Copolymer | - | - | 1.51 | 1.62 | [3] |

Table 2: Performance Characteristics of OFETs based on BT-Containing Polymers

| Polymer Name | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |

| BTZI-TRTOR (P1) | 0.51 | 0.86 | - | [8] |

| BTZI-BTOR (P2) | 0.40 | - | - | [8] |

| BTZI-BTzOR (P3) | 0.50 | 0.95 | - | [8] |

| P2ClBT-TVT | 0.147 | - | - | [10] |

| 4,7-di(9H-carbazol-9-yl)benzo[c][6][11][12]thiadiazole | 10⁻⁴ | - | 10⁵ | [13] |

Experimental Protocols

Protocol 1: Generalized Synthesis of a BT-Containing Polymer via Suzuki Coupling

This protocol describes a general procedure for synthesizing a donor-acceptor copolymer using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The example uses a dibromo-BT derivative as the acceptor monomer and a diboronic ester-functionalized donor monomer.

Materials:

-

4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (Acceptor Monomer, M1)

-

9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) (Donor Monomer, M2)[5]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)[5]

-

Toluene (Dry)

-

Aqueous Potassium Carbonate (K₂CO₃) solution (2 M) or Sodium Carbonate (Na₂CO₃)[5]

-

Phenylboronic acid (End-capping agent)

-

Methanol, Acetone, Hexane, Chloroform (for purification)

-

Standard Schlenk line equipment, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add equimolar amounts (e.g., 1 mmol) of the acceptor monomer (M1) and the donor monomer (M2).[5]

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 2 mol%).

-

Solvent and Base: Add dry toluene (e.g., 12 mL) and the aqueous base solution (e.g., 8 mL of 2 M K₂CO₃).[5]

-

Polymerization: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Let the reaction proceed for 24-48 hours.[5]

-

End-Capping: After the polymerization period, add a small amount of phenylboronic acid to the mixture and stir for another 4-6 hours to terminate the polymer chains by reacting with any remaining bromo- groups.

-